molecular formula C23H23NO4 B2558215 4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 2413875-59-7

4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B2558215
CAS No.: 2413875-59-7
M. Wt: 377.44
InChI Key: NXJMIVOLXMTTKS-UHFFFAOYSA-N
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Description

“4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid” is a chemical compound . It is used in scientific research due to its versatile nature, making it valuable for various applications such as drug development, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO5/c1-29-15-12-24 (22 (26)27)10-13-25 (14-11-24)23 (28)30-16-21-19-8-4-2-6-17 (19)18-7-3-5-9-20 (18)21/h2-9,21H,10-16H2,1H3, (H,26,27) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 409.48 .

Scientific Research Applications

Fluorescent Sensors

The research on fluorescent pH sensors highlights the development of heteroatom-containing organic fluorophores that exhibit aggregation-induced emission (AIE) characteristics. These fluorophores can act as efficient fluorescent pH sensors in solution and solid states, demonstrating their potential in detecting acidic and basic organic vapors through reversible emission changes between blue and dark states upon protonation and deprotonation. This functionality is attributed to intramolecular charge transfer (ICT) effects and conformational changes in the molecule upon environmental stimuli (Yang et al., 2013).

Polymer Synthesis

In the domain of polymer science, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy groups during the synthesis of complex organic molecules, such as oligonucleotides and peptides. This protective group can be removed under mild conditions without affecting other sensitive functional groups, showcasing its utility in the stepwise construction of biologically relevant molecules (Gioeli & Chattopadhyaya, 1982). Furthermore, the development of novel polyamides incorporating ether and bulky fluorenylidene groups demonstrates the versatility of fluoren-9-ylmethoxycarbonyl derivatives in creating materials with desirable thermal and solubility properties (Hsiao, Yang, & Lin, 1999).

Coordination Chemistry

In coordination chemistry, fluoren-9-ylmethoxycarbonyl derivatives are employed in the synthesis of luminescent gold complexes. These complexes exhibit interesting photophysical properties, including photoluminescence at low temperatures, which could be leveraged in the development of new materials for optoelectronic applications (Vicente et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-2-23(21(25)26)11-13-24(14-12-23)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJMIVOLXMTTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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